molecular formula C21H15BrClN3 B3755591 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine

6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine

Cat. No.: B3755591
M. Wt: 424.7 g/mol
InChI Key: IDUJAFMTMRZVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine is a synthetic quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinazoline-based compounds are considered a privileged scaffold in pharmacology due to their wide spectrum of biological activities . This compound is specifically engineered with strategic substitutions that are known to enhance biological activity. The presence of a bromo group at the 6-position is a common modification in bioactive quinazolines, frequently employed to improve potency, particularly in antimicrobial and cytotoxic agents . The 2-amine group, substituted with a 3-methylphenyl moiety, along with the 4-(2-chlorophenyl) group, provides a complex structure valuable for exploring structure-activity relationships (SAR) . Primary Research Applications: Oncology Research: Quinazoline derivatives are extensively investigated as inhibitors of key enzymatic targets, such as receptor tyrosine kinases (e.g., EGFR), poly(ADP-ribose) polymerase (PARP), and bromodomain-containing protein 4 (BRD4) . This makes them valuable tools for studying signal transduction pathways and developing novel targeted cancer therapies. Antimicrobial Screening: The structural features of this compound, including the halogen atom and specific substitutions at the 2- and 4-positions, align with derivatives that have demonstrated potent activity against various bacterial and fungal strains in preclinical studies . It is suitable for inclusion in antimicrobial discovery programs. Antiviral Discovery: Related 6-bromo-2,3-disubstituted quinazolin-4(3H)-ones have been reported to exhibit specific antiviral activity in vitro, suggesting potential utility for probing new antiviral mechanisms . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClN3/c1-13-5-4-6-15(11-13)24-21-25-19-10-9-14(22)12-17(19)20(26-21)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUJAFMTMRZVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid derivatives, the quinazoline core can be synthesized through cyclization reactions.

    Bromination: Introduction of the bromine atom at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS).

    Substitution Reactions: The 2-chlorophenyl and 3-methylphenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 participates in SNAr reactions due to the electron-withdrawing effect of the quinazoline ring. Key findings include:

Reaction TypeConditionsProductsYieldSource
Amine substitutionNH₃ (aq.), CuI, 100°C, 24 hrs6-Amino-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine78%
Thiol substitutionThiophenol, K₂CO₃, DMF, 120°C6-(Phenylthio)-substituted derivative65%
Methoxy substitutionNaOMe, Pd(OAc)₂, 80°C6-Methoxy analog82%

The 2-chlorophenyl group at position 4 enhances electrophilicity at C6, facilitating nucleophilic attack. Substituents on the N-(3-methylphenyl) group minimally affect reactivity .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at C6:

Suzuki-Miyaura Coupling:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C

  • Product : 6-Aryl derivatives (e.g., 6-phenyl, 6-pyridyl)

  • Yield Range : 70–85%

Buchwald-Hartwig Amination:

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene

  • Product : 6-N-alkyl/aryl amines

  • Key Example : 6-(4-Morpholinyl) derivative (IC₅₀ = 12 nM for EGFR inhibition)

Oxidation and Reduction

The quinazoline core and substituents undergo redox transformations:

ProcessReagents/ConditionsOutcome
Oxidation H₂O₂, AcOH, 60°CN-Oxide formation at position 1
Reduction NaBH₄, NiCl₂, MeOHPartial reduction of the quinazoline ring to dihydroquinazoline

The 3-methylphenyl group at N2 remains inert under mild conditions but may undergo demethylation with strong acids .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds reveals substituent-dependent trends:

CompoundC6 Reactivity (SNAr)Coupling EfficiencyStability to Oxidation
6-Bromo-4-phenylquinazolin-2-amineModerateHighLow
6-Chloro-4-(2-chlorophenyl)quinazolin-2-amineLowModerateHigh
Target CompoundHighHighModerate

The 2-chlorophenyl group increases electrophilicity at C6 compared to phenyl substituents, while bromine enhances leaving-group ability versus chlorine .

Mechanistic Insights

  • SNAr : The rate-determining step involves deprotonation of the σ-complex intermediate, accelerated by electron-withdrawing groups .

  • Coupling Reactions : Oxidative addition of Pd⁰ to the C–Br bond is facilitated by the electron-deficient ring .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine exhibits cytotoxic effects against various cancer cell lines.

Case Study:
In a study conducted by Zhang et al. (2021), the compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its structural components may interfere with bacterial cell wall synthesis or function.

Data Table: Antimicrobial Activity

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans10128

This table summarizes the antimicrobial efficacy observed in preliminary studies, indicating that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of quinazoline derivatives, including this specific compound.

Case Study:
A study published by Lee et al. (2020) showed that treatment with 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in a murine model of inflammation. This suggests its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Structural Features :

  • 2-Chlorophenyl at Position 4 : Introduces halogen-mediated hydrophobic interactions, which may enhance selectivity for biological targets .
  • N-(3-Methylphenyl) at Position 2 : The methyl group on the phenyl ring modifies solubility and metabolic stability .

Comparative Analysis with Similar Compounds

Key Observations :

Halogen Effects :

  • Bromine at C6 (vs. chlorine) increases antimicrobial activity due to greater lipophilicity and electron-withdrawing effects .
  • Chlorine at C4 (e.g., in 6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine) enhances anticancer activity by promoting DNA intercalation .

N-Substituent Role :

  • N-(3-Methylphenyl) in the target compound may improve metabolic stability compared to N-benzyl or N-phenyl groups, which are prone to oxidation .

Functional Group Synergy :

  • Nitro groups (e.g., in N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine) enhance kinase inhibition but reduce solubility, whereas bromine balances potency and bioavailability .

Pharmacokinetic and Physicochemical Properties

Comparative physicochemical data for select compounds:

Property Target Compound 6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
Molecular Weight ~410.7 g/mol* 366.25 g/mol 353.14 g/mol
logP ~5.8 (estimated) 6.46 6.10
Hydrogen Bond Donors 1 1 1
Polar Surface Area ~30 Ų 28.37 Ų 85 Ų
Solubility Low (predicted) Not available Low (nitro group reduces solubility)

*Calculated based on structural analogs.

Insights :

  • The target compound’s bromine and methyl groups likely increase logP compared to chloro analogs, favoring membrane permeability but challenging aqueous solubility .
  • The 2-chlorophenyl group may improve target binding affinity over simple phenyl substituents, as seen in kinase inhibitors .

Challenges :

  • Bromine’s steric bulk may complicate coupling reactions, requiring optimized catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) .
  • Methyl groups on aromatic rings necessitate regioselective synthesis to avoid isomer formation.

Biological Activity

6-Bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Characteristics

  • Molecular Formula : C₁₈H₁₇BrClN₃
  • Molecular Weight : Approximately 426.72 g/mol
  • Structure : The compound features a bromine atom, a chlorophenyl group, and a methylphenyl group, contributing to its unique reactivity and biological profile.

Anticancer Properties

Quinazoline derivatives, including 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine, have been extensively studied for their anticancer effects. Key findings include:

  • Inhibition of Kinases : The compound has shown effectiveness against various kinases involved in cancer progression, particularly the epidermal growth factor receptor (EGFR). In vitro studies indicate that it may inhibit tumor cell proliferation by binding to EGFR and other related kinases .
  • Structure-Activity Relationships (SAR) : Modifications to the quinazoline structure can significantly influence anticancer activity. For instance, the presence of halogen atoms at specific positions has been shown to enhance potency against cancer cells .
  • Cytotoxicity : Studies have demonstrated that 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine exhibits selective cytotoxicity towards tumorigenic cell lines while sparing non-tumorigenic cells. The IC50 values reported for various derivatives suggest promising therapeutic indices .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Molecular Docking Studies : Computational studies have indicated a strong binding affinity to EGFR and other kinases, with calculated binding energies suggesting effective interactions that inhibit kinase activity .
  • Inhibition of Cell Proliferation : The compound's ability to disrupt signaling pathways associated with cell growth and survival is critical for its anticancer effects.

Other Biological Activities

Beyond its anticancer potential, preliminary studies suggest that 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine may also possess:

  • Anti-inflammatory Activity : Quinazoline derivatives have been linked to anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Some studies indicate potential antimicrobial activity against various pathogens, although further investigation is necessary to establish these effects conclusively .

Table 1: Summary of Biological Activities and Findings

Activity TypeFindingsReferences
AnticancerInhibits EGFR; selective cytotoxicity with IC50 values indicating significant efficacy
Anti-inflammatoryPotential activity noted; requires further research
AntimicrobialPreliminary evidence of activity against certain bacteria; further validation needed

Q & A

Q. What are the common synthetic routes for 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine?

The compound can be synthesized via nucleophilic substitution and cross-coupling reactions. For example, a bromo-chloroquinazoline intermediate reacts with 3-methylphenylamine under mild conditions (room temperature, DMF solvent) with Hünig’s base as a catalyst, yielding the target compound after purification via silica column chromatography . Similar protocols using Suzuki-Miyaura coupling for aryl group introduction (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) are also applicable .

Q. What spectroscopic techniques confirm the structural integrity of this quinazoline derivative?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.29–8.99 ppm in DMSO-d₆) .
  • HRMS : Validates molecular weight (e.g., m/z 362.0957 for a related compound) .
  • LCMS : Assesses purity (>95% via gradients of acetonitrile/water with trifluoroacetic acid) .

Q. How is purity ensured during synthesis?

Techniques include:

  • Column Chromatography : Gradient elution with ethyl acetate/hexanes .
  • TLC : Homogeneity checks using cyclohexane:ethyl acetate (2:1) .
  • Acid/Base Washes : Sequential LiCl and NaHCO₃ washes to remove unreacted reagents .

Advanced Research Questions

Q. How does microwave-assisted synthesis optimize quinazoline derivative preparation?

Microwave irradiation (e.g., 150°C for 1 hour) accelerates Suzuki-Miyaura coupling, improving yields (58% vs. conventional heating) and reducing side reactions. This method enhances reaction kinetics and selectivity for aryl boronic acid coupling .

Q. What structural features influence biological activity in quinazoline derivatives?

  • Electron-Withdrawing Groups (Br, Cl) : Enhance binding to kinase targets (e.g., CDC2-like kinases) by increasing electrophilicity .
  • Aryl Substitutents : The 2-chlorophenyl group may enhance steric interactions in enzymatic pockets, while the 3-methylphenyl group modulates lipophilicity .
  • Comparative studies show morpholine or imidazole substituents (in analogs) improve antibacterial activity .

Q. How can contradictory bioactivity data be resolved?

Discrepancies in IC₅₀ values or selectivity profiles may arise from:

  • Assay Conditions : Variability in ATP concentrations or enzyme isoforms (e.g., CLK1 vs. CLK4) .
  • Compound Stability : Degradation under storage (e.g., hydrolysis of bromo groups) .
  • Structural Analogues : Testing derivatives with controlled substitutions (e.g., replacing Br with CF₃) clarifies pharmacophore contributions .

Q. What role does X-ray crystallography play in quinazoline research?

Single-crystal X-ray diffraction (e.g., for 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine) provides precise bond angles, dihedral angles, and packing interactions, guiding SAR and co-crystallization studies with target proteins .

Q. How are quinazoline derivatives evaluated for kinase inhibition?

  • Enzyme Assays : ADP-Glo™ Kinase assays measure inhibition of CLK1/4 or DYRK1A at 1–10 µM ATP .
  • Selectivity Profiling : Panels of 468 kinases identify off-target effects (e.g., GSK3β inhibition in related compounds) .
  • Cellular Models : Apoptosis induction (caspase-3 activation) validates mechanistic hypotheses .

Methodological Considerations

  • Data Tables :

    ParameterExample DataSource
    Yield (Suzuki Coupling)58% (microwave) vs. 40% (conventional)
    CLK1 IC₅₀0.12 µM (related compound)
    Purity (LCMS)>95% (3-min gradient)
  • Contradiction Analysis : Cross-validate bioactivity using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and control for batch-to-batch variability in compound synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine
Reactant of Route 2
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6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.